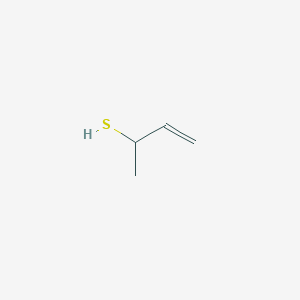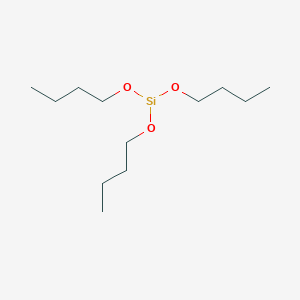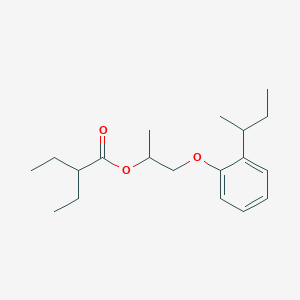![molecular formula C20H36N2O B14725195 2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol CAS No. 5414-84-6](/img/structure/B14725195.png)
2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions, a hydroxyl group at the 4 position, and an octan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol, formaldehyde, dimethylamine, and octan-2-yl bromide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group at the 4 position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an additive in lubricants and as an antioxidant in various industrial applications.
Mechanism of Action
The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways: It influences various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with tert-butyl groups instead of octan-2-yl.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with tert-butyl groups and a methyl group.
Properties
CAS No. |
5414-84-6 |
|---|---|
Molecular Formula |
C20H36N2O |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-octan-2-ylphenol |
InChI |
InChI=1S/C20H36N2O/c1-7-8-9-10-11-16(2)17-12-18(14-21(3)4)20(23)19(13-17)15-22(5)6/h12-13,16,23H,7-11,14-15H2,1-6H3 |
InChI Key |
VHBGMDWWCGARTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)









